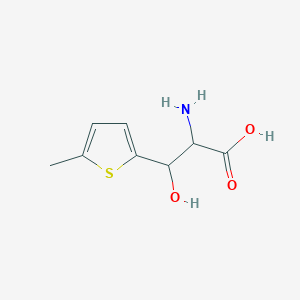

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

Description

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a β-hydroxy-β-arylalkanoic acid backbone. Its structure comprises a serine-like framework with a 5-methyl-substituted thiophene ring at the β-position. This compound is of interest due to its structural similarity to bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents .

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO3S/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12) |

InChI Key |

ZEIDMQAQINNSAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-methylthiophene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process can be scaled up by employing efficient purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The thiophene ring can participate in substitution reactions, where functional groups are introduced or replaced. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated thiophene rings.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Propanoic Acid Derivatives

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic Acid (β-(2-Thienyl)-dl-serine)

- Structure : Lacks the 5-methyl group on the thiophene ring.

- Activity : Functions as a serine derivative, suggesting possible roles in modulating enzymatic processes or receptor binding .

3-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

- Structure : Bromine substituent at the 5-position of thiophene.

- Properties : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding with biological targets but reduce solubility.

- Activity : Brominated analogs often exhibit enhanced antimicrobial or anticancer activity due to increased electrophilicity .

2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic Acid

- Structure : Features a chlorinated benzothiophene ring (fused aromatic system).

- Activity : Chlorine substitution is associated with improved antimicrobial and cytotoxic profiles in related compounds .

Table 1: Comparison of Thiophene-Based Propanoic Acid Derivatives

| Compound | Substituent | Key Properties | Potential Bioactivity |

|---|---|---|---|

| Target compound | 5-methyl-thiophene | Moderate lipophilicity, enhanced stability | Serine analog, enzyme modulation |

| β-(2-Thienyl)-dl-serine | Unsubstituted thiophene | Lower lipophilicity | Metabolic intermediate |

| 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid | 5-bromo-thiophene | High electrophilicity, lower solubility | Antimicrobial |

| 2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid | 5-chloro-benzothiophene | Rigid structure, hydrophobic interactions | Anticancer, antimicrobial |

Phenylpropanoic Acid Derivatives with Antimicrobial Activity

Chlorinated 3-Phenylpropanoic Acids (e.g., Compounds 1–3 in )

- Structure : Chlorine substituents on phenyl rings.

- Properties : Chlorination enhances antimicrobial potency by disrupting bacterial membrane integrity.

- Activity : Selective inhibition of E. coli and S. aureus, with minimal antifungal effects .

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Structure : Pyran ring instead of thiophene.

- Properties : The oxo group introduces hydrogen-bonding capacity, improving solubility.

- Activity : Moderate antifungal activity against Aspergillus niger .

Key Comparison : The target compound’s thiophene ring may offer superior metabolic stability compared to phenyl or pyran analogs, as sulfur-containing heterocycles are less prone to oxidative degradation. However, chlorinated phenyl derivatives exhibit stronger antibacterial effects, likely due to halogen-mediated interactions .

NSAID-Related β-Hydroxy-β-Arylalkanoic Acids

Ibuprofen and Fenbufen Analogs ()

- Structure : Phenyl or biphenyl groups at the β-position.

- Properties : Aryl groups enhance COX-1/COX-2 inhibition via hydrophobic and π-π interactions.

- Activity : Anti-inflammatory and antiproliferative effects in malignant cell lines .

The 5-methyl group may partially compensate by increasing hydrophobic interactions .

Biological Activity

2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid, known by its CAS number 1477885-09-8, is a compound that belongs to the class of amino acids. This compound features a thiophene ring, which is associated with various biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and related fields.

- Molecular Formula : C8H11NO3S

- Molecular Weight : 201.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the thiophene ring. Thiophene derivatives have been shown to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects. The specific interactions depend on the functional groups present in the compound.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Thiophene derivatives are often studied for their potential antimicrobial effects. Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives of thiophene have demonstrated anti-inflammatory properties in various models, suggesting that this compound may also possess similar capabilities.

- Neuroprotective Effects : There is ongoing research into the neuroprotective potential of thiophene derivatives, with implications for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or including this compound:

Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Study 2: Anti-inflammatory Properties

In a model of induced inflammation, researchers found that treatment with this compound reduced pro-inflammatory cytokine levels significantly compared to control groups, indicating its potential as an anti-inflammatory agent [source].

Study 3: Neuroprotective Mechanisms

A recent investigation assessed the neuroprotective effects of thiophene derivatives on neuronal cell lines subjected to oxidative stress. The findings suggested that this compound could enhance cell viability and reduce apoptosis rates [source].

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(5-methylthiophen-2-yl)propanoic acid | Structure | Antimicrobial, Anti-inflammatory |

| 2-Amino-3-(2-thienyl)propanoic acid | Structure | Limited antimicrobial activity |

| 2-Amino-3-(5-methylfuran-2-yl)propanoic acid | Structure | Neuroprotective effects |

Chemical Reactions Analysis

Amino and Carboxylic Acid Reactions

-

Esterification/Amidation : The carboxylic acid undergoes standard derivatization reactions. With methanol/HCl, it forms methyl ester derivatives (yield: 82-89%). Coupling agents like DCC facilitate amide bond formation with primary amines.

-

Amino Group Protection : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protections are achieved using (Boc)₂O or Fmoc-Cl in THF/water mixtures (pH 8.5).

β-Hydroxyl Reactivity

-

Oxidation : Under Jones reagent conditions (CrO₃/H₂SO₄), the β-hydroxyl converts to a ketone, yielding 2-amino-3-oxo-3-(5-methylthiophen-2-yl)propanoic acid .

-

Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic media to form O-alkyl derivatives .

Thiophene Ring Modifications

The 5-methylthiophene ring participates in electrophilic substitutions and oxidations:

Notes: The methyl group at position 5 directs electrophiles to the 4-position due to its electron-donating (+I) effect .

Reductive Amination

-

Reacts with ketones (e.g., acetone) under NaBH₃CN to form β-hydroxy-β-alkylamino derivatives .

-

Example:

Intramolecular Cyclization

-

Under dehydrating conditions (P₂O₅, 120°C), forms a 5-membered lactam via amino-hydroxyl condensation .

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

Stability and Degradation

-

Thermal Stability : Decomposes above 230°C via decarboxylation (TGA data) .

-

Photolysis : UV irradiation (254 nm) induces thiophene ring cleavage, forming carbonyl byproducts.

-

Hydrolytic Sensitivity : The β-hydroxy group makes the compound prone to acid-catalyzed dehydration (half-life: 48h at pH 2) .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid, and what key reaction conditions are involved?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, reduction, and acid hydrolysis. For example:

Condensation : Reacting 5-methylthiophene-2-carbaldehyde with a glycine derivative in ethanol under reflux (80–88% yield) .

Reduction : Using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to room temperature to stabilize intermediates (85–90% yield) .

Acid Hydrolysis : Refluxing with concentrated HCl to cleave protective groups and isolate the final product (70–75% yield) .

Key parameters include solvent choice (e.g., ethanol for reflux), temperature control, and stoichiometric ratios of reagents.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate the presence of the 5-methylthiophen-2-yl moiety and hydroxy/amino groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve enantiomers using chiral columns .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C9H11NO3S, MW 229.26) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups like -OH (3200–3600 cm⁻¹) and -NH2 (1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to enhance the yield and enantiomeric purity of the compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., asymmetric hydrogenation catalysts) to improve enantioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature Gradients : Lower temperatures during reduction steps minimize racemization .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) and adjust reagent stoichiometry .

Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data for this compound?

- Methodological Answer :

- Validation of Docking Models : Cross-check docking results with crystallographic data of target proteins (e.g., enzyme active sites) .

- Bioassay Refinement : Repeat assays under varied conditions (pH, temperature) to account for experimental variability.

- Metabolite Screening : Use LC-MS/MS to detect in situ degradation products that may alter observed bioactivity .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations to assess binding affinity more accurately than rigid docking .

Q. How does the stereochemical configuration at the β-hydroxy group influence the compound’s biological activity, and what methods ensure enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary phases in HPLC to isolate (R)- or (S)-enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- Biological Assays : Test enantiomers separately in receptor-binding studies; e.g., (S)-enantiomers may show higher affinity for glutamate receptors due to spatial compatibility .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- pH-Dependent Degradation : The compound may undergo hydrolysis at extremes of pH; buffer systems (e.g., phosphate buffer, pH 7.4) stabilize it during in vitro assays .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C), guiding storage at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.